3-(4-Chloro-[1,3,5]triazin-2-YL)-benzonitrile
Overview
Description
3-(4-Chloro-[1,3,5]triazin-2-YL)-benzonitrile is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring. This particular compound is characterized by the presence of a chloro group at the 4-position of the triazine ring and a benzonitrile moiety attached to the 2-position. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-[1,3,5]triazin-2-YL)-benzonitrile typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with benzonitrile. The reaction is carried out in the presence of a base such as sodium carbonate or diisopropylethylamine (DIEA) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The reaction mixture is usually stirred at low temperatures (0°C to 10°C) to ensure selective substitution .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve product purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-[1,3,5]triazin-2-YL)-benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position of the triazine ring can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alcohols
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)
Bases: Sodium carbonate, diisopropylethylamine (DIEA)
Temperature: 0°C to 10°C for selective substitution
Major Products Formed
The major products formed from the substitution reactions of this compound depend on the nucleophile used. For example, substitution with aniline yields 3-(4-Anilino-[1,3,5]triazin-2-YL)-benzonitrile .
Scientific Research Applications
3-(4-Chloro-[1,3,5]triazin-2-YL)-benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Chloro-[1,3,5]triazin-2-YL)-benzonitrile involves its ability to undergo nucleophilic substitution reactions. The chloro group at the 4-position of the triazine ring is susceptible to attack by nucleophiles, leading to the formation of various substituted triazine derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, through covalent or non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A precursor used in the synthesis of 3-(4-Chloro-[1,3,5]triazin-2-YL)-benzonitrile.
4,6-Dichloro-1,3,5-triazin-2-ylamino)benzoic acid: Another triazine derivative with similar reactivity.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used in peptide coupling reactions.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo selective nucleophilic substitution makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-(4-chloro-1,3,5-triazin-2-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN4/c11-10-14-6-13-9(15-10)8-3-1-2-7(4-8)5-12/h1-4,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKDIYDWYOVTSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=NC=N2)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801263685 | |
Record name | 3-(4-Chloro-1,3,5-triazin-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801263685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1053658-45-9 | |
Record name | 3-(4-Chloro-1,3,5-triazin-2-yl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1053658-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Chloro-1,3,5-triazin-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801263685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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